N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a pyridazinone moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the indole nucleus can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the reaction of hydrazine with a diketone or ketoester.
Coupling of the Indole and Pyridazinone Moieties: The final step involves the coupling of the indole and pyridazinone moieties through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Chemical Reactions Analysis
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the pyridazinone moiety.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, facilitated by the presence of the electron-donating nitrogen atom.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.
Comparison with Similar Compounds
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other indole derivatives and pyridazinone compounds:
Indole Derivatives: Similar compounds include indole-3-acetic acid and indomethacin, which also exhibit diverse biological activities.
Pyridazinone Compounds: Compounds like pyridazinone-based kinase inhibitors share structural similarities and are studied for their therapeutic potential.
The uniqueness of this compound lies in its combined indole and pyridazinone structure, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H18Cl2N4O2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H18Cl2N4O2/c23-17-4-1-15(2-5-17)19-7-8-22(30)28(26-19)14-21(29)25-10-12-27-11-9-16-3-6-18(24)13-20(16)27/h1-9,11,13H,10,12,14H2,(H,25,29) |
InChI Key |
XXDVNSWTOZVMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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